molecular formula C12H18N2O B112831 2-amino-3-phenyl-N-propylpropanamide CAS No. 60322-30-7

2-amino-3-phenyl-N-propylpropanamide

Cat. No. B112831
CAS RN: 60322-30-7
M. Wt: 206.28 g/mol
InChI Key: GURZATZWEMIWEC-UHFFFAOYSA-N
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Description

2-amino-3-phenyl-N-propylpropanamide is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28412 . It is a compound that can be found in various applications within the field of chemistry .


Molecular Structure Analysis

The molecular structure of 2-amino-3-phenyl-N-propylpropanamide consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact arrangement of these atoms forms the unique structure of this compound .


Chemical Reactions Analysis

While specific chemical reactions involving 2-amino-3-phenyl-N-propylpropanamide are not detailed in the search results, amines in general can undergo a variety of reactions . For instance, they can be converted into alkenes by an elimination reaction .


Physical And Chemical Properties Analysis

2-amino-3-phenyl-N-propylpropanamide has a variety of physical and chemical properties. As mentioned earlier, it has a molecular weight of 206.28412 . Other properties such as melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Computational Studies in Drug Design

  • Antifungal Tripeptides Research : A study used computational peptidology and conceptual density functional theory to analyze the chemical reactivity and properties of antifungal tripeptides, including derivatives of 2-amino-3-phenyl-N-propylpropanamide. This research is significant in drug design, especially for antifungal applications (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Anticancer Agent Development

  • Functionalized Amino Acid Derivatives for Anticancer Therapy : A series of functionalized amino acid derivatives, including N-substituted derivatives of 2-amino-3-phenylpropanamide, were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. This research contributes to the development of new anticancer agents (Kumar et al., 2009).

Immunology and Transplant Medicine

  • Immunosuppressive Activity Studies : A study focused on synthesizing and evaluating the immunosuppressive effects of 2-substituted 2-aminopropane-1,3-diols, including phenyl derivatives, indicating potential applications in organ transplantation (Kiuchi et al., 2000).

Peptide Synthesis and Modification

  • Tetrazine-Containing Amino Acid for Peptide Modification : A novel amino acid derivative, similar in structure to 2-amino-3-phenylpropanamide, was developed for peptide modification and demonstrated significant biological activity, potentially useful in cancer cell labeling (Ni et al., 2015).

Neuropharmacology and Behavioral Studies

  • Dopaminergic Agent Analysis : A compound structurally related to 2-amino-3-phenyl-N-propylpropanamide, evaluated for its potential as a dopaminergic drug, showed significant effects in behavioral and cognitive function tests in animal models, indicating potential applications in neuropharmacology (De Caro et al., 2015).

properties

IUPAC Name

2-amino-3-phenyl-N-propylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-8-14-12(15)11(13)9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURZATZWEMIWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-phenyl-N-propylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Porzberg, D Lenstra, E Damen, R Blaauw… - …, 2023 - Wiley Online Library
(R)‐PFI‐2 is a histone substrate‐competitive inhibitor of the human histone lysine monomethyltransferase SETD7. Aimed at developing potent inhibitors of SETD7 that can also act as …

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